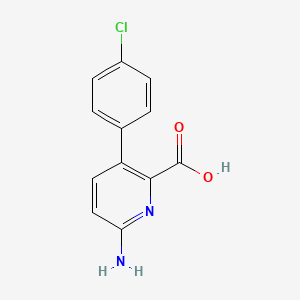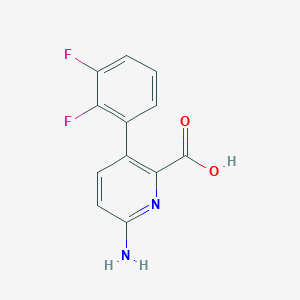
6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(2,5-difluorophenyl)picolinic acid, also known as 6-APA, is an important organic compound used in various scientific fields. It is a white crystalline solid with a melting point of 107-109°C and a molecular weight of 248.2 g/mol. 6-APA is an important building block for the synthesis of various pharmaceuticals and other organic compounds. It is also used in the synthesis of materials, catalysts, and biological molecules.
Scientific Research Applications
6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% has found a wide range of applications in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals, catalysts, and other organic compounds. It is also used in the synthesis of various materials, such as polymers, nanomaterials, and biological molecules. 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% is also used in the synthesis of various fluorescent and chromogenic compounds, which are used in the detection and quantification of biological molecules. Furthermore, 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% is used in the synthesis of various compounds that have potential applications in the fields of medicine and biotechnology.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metals and forming complexes. This allows the compound to act as a catalyst in various chemical reactions. Furthermore, 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% is believed to act as an inhibitor of enzymes involved in the synthesis of certain proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% are not well understood. However, the compound has been shown to interact with various biological molecules, such as proteins and enzymes. In addition, 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% in laboratory experiments is its low cost and easy availability. Furthermore, the compound is relatively stable and can be stored for long periods of time without degradation. However, 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% is also highly toxic and must be handled with caution. In addition, the compound is prone to hydrolysis and can react with other substances in the laboratory environment.
Future Directions
The potential for 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% in scientific research is vast. In the future, the compound could be used to synthesize new pharmaceuticals, catalysts, and other organic compounds. Furthermore, 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% could be used in the synthesis of materials, such as polymers, nanomaterials, and biological molecules. Additionally, 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% could be used in the synthesis of new fluorescent and chromogenic compounds for the detection and quantification of biological molecules. Finally, 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% could be used to develop new compounds with potential applications in the fields of medicine and biotechnology.
Synthesis Methods
The synthesis of 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% is usually performed through the reaction of phenylacetic acid and 2,5-difluorobenzaldehyde. This reaction is catalyzed by a strong base such as potassium carbonate. The reaction is carried out in aqueous medium at a temperature of 70-80°C. The reaction yields 6-Amino-3-(2,5-difluorophenyl)picolinic acid, 95% as a white crystalline solid.
properties
IUPAC Name |
6-amino-3-(2,5-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-6-1-3-9(14)8(5-6)7-2-4-10(15)16-11(7)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMYUVUQOGKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2,5-difluorophenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














